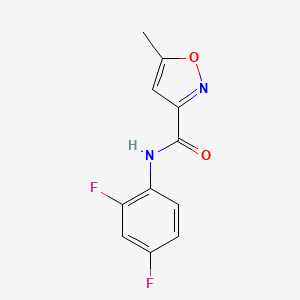

![molecular formula C17H23ClN2O3S B5563952 (1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex chemical reactions that yield bicyclic and tricyclic structures with specific functional groups. These syntheses often employ strategies that ensure the introduction of diverse substituents, achieving the desired stereochemistry and functionalization. For instance, the synthesis of derivatives of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol demonstrates the complexity and precision required in creating such compounds, highlighting the use of NMR spectroscopy and X-ray diffraction for structural and conformational studies (Fernández et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to "(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" often relies on X-ray crystallography and NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the conformational preferences of the bicyclic frameworks. Studies have shown that such compounds exhibit chair-chair conformations with substituents in equatorial positions, indicating stereoelectronic effects that influence their structure and reactivity (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactions involving "(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" and its analogs are diverse, ranging from esterification to complex cyclization processes. These reactions not only showcase the chemical versatility of these molecules but also their potential in synthesizing novel derivatives with varied biological activities. The reaction conditions, such as the choice of solvents and reagents, play a crucial role in dictating the outcome of these reactions and the properties of the synthesized compounds (Vijayakumar & Sundaravadivelu, 2005).

Physical Properties Analysis

The physical properties of "(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" and related compounds, such as solubility, melting point, and crystal structure, are critical for their application in various scientific domains. These properties are influenced by the molecular structure and the presence of functional groups, which affect the compound's interaction with solvents and other molecules. Understanding these properties is essential for predicting the behavior of these compounds in different environments and for their practical application in scientific research (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of "(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" encompass its reactivity with various chemical agents, stability under different conditions, and its potential interactions with biological targets. These properties are pivotal for its application in the synthesis of more complex molecules and for exploring its utility in various fields of chemistry and biology. Research into the chemical properties of such compounds provides valuable insights into their potential uses and the mechanisms underlying their reactions (Eibl et al., 2013).

Aplicaciones Científicas De Investigación

Catalytic Applications

A novel nanosized N-sulfonated Brönsted acidic catalyst has been introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed efficiency in promoting one-pot synthesis with excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Pharmaceutical Development

In pharmaceutical development, the compound has been explored for its utility in creating stable API forms for intravenous formulations, particularly as a β-lactamase inhibitor. A comprehensive preformulation study aimed to identify the most suitable form of the API, evaluating various crystalline and amorphous solid states for their solubility, dissolution profile, and stability (Mortko et al., 2010).

Organic Synthesis

In organic synthesis, base-mediated coupling reactions of benzenesulfonyl azides with proline have been reported to synthesize proline-derived benzenesulfonamides. This environmentally friendly one-pot tandem protocol highlights the versatility and potential for subsequent synthesis applications (Liu et al., 2021).

Biologically Active Compound Synthesis

Another study focused on synthesizing biologically active 1H-1,4-diazepines with a benzene sulfonyl piperazine moiety. These compounds were evaluated for antimicrobial, antifungal, and anthelmintic activities, showcasing the potential of such structures in developing new therapeutic agents (Saingar, Kumar, & Joshi, 2011).

Propiedades

IUPAC Name |

(1S,5R)-3-[(3-chlorophenyl)methylsulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3S/c1-2-8-20-16-7-6-14(17(20)21)10-19(11-16)24(22,23)12-13-4-3-5-15(18)9-13/h3-5,9,14,16H,2,6-8,10-12H2,1H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJJBBPTQMKGB-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[(3-chlorophenyl)methylsulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)

![[3-(3-methylbut-2-en-1-yl)-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methanol](/img/structure/B5563918.png)

![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)

![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)